molecular formula C28H38O19 B1353273 b-D-Maltose octaacetate CAS No. 22352-19-8

b-D-Maltose octaacetate

Cat. No.: B1353273
CAS No.: 22352-19-8
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-QACPWNKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

b-D-Maltose octaacetate: is a chemical compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . It is a derivative of maltose, where all the hydroxyl groups are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

b-D-Maltose octaacetate has a wide range of applications in scientific research, including:

Safety and Hazards

When handling b-D-Maltose octaacetate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

β-D-Maltose octaacetate plays a significant role in biochemical reactions, particularly in the synthesis of carbon dioxide-soluble polymers for petroleum engineering applications . It interacts with various enzymes and proteins, including glycosidases, which hydrolyze the acetyl groups to release maltose. These interactions are crucial for studying enzyme specificity and activity. Additionally, β-D-Maltose octaacetate can be used as a substrate to investigate the catalytic mechanisms of glycosidases and other carbohydrate-processing enzymes .

Cellular Effects

β-D-Maltose octaacetate influences various cellular processes by acting as a substrate for enzymes involved in carbohydrate metabolism. It affects cell signaling pathways by modulating the activity of glycosidases, which in turn can impact gene expression and cellular metabolism. The compound’s acetyl groups can be hydrolyzed, releasing maltose, which is then utilized in cellular metabolic pathways .

Molecular Mechanism

At the molecular level, β-D-Maltose octaacetate exerts its effects through binding interactions with glycosidases and other carbohydrate-processing enzymes. These enzymes hydrolyze the acetyl groups, releasing maltose, which can then participate in various metabolic processes. The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of β-D-Maltose octaacetate can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from light . Over time, the acetyl groups may be hydrolyzed, affecting the compound’s activity and interactions with enzymes. Long-term studies have shown that β-D-Maltose octaacetate can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of β-D-Maltose octaacetate vary with different dosages in animal models. At low doses, the compound can act as a substrate for glycosidases, facilitating normal metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially inhibiting enzyme activity and disrupting cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

β-D-Maltose octaacetate is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, which hydrolyze the acetyl groups to release maltose. This maltose can then enter glycolytic pathways, contributing to energy production and other metabolic processes. The compound’s interactions with these enzymes can also affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, β-D-Maltose octaacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The acetyl groups may also influence the compound’s solubility and transport properties .

Subcellular Localization

β-D-Maltose octaacetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its effects on enzyme activity and cellular function. The acetyl groups may also play a role in determining the compound’s subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: b-D-Maltose octaacetate is typically synthesized through the acetylation of maltose. The process involves the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-8°C to ensure the stability of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: b-D-Maltose octaacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield maltose and acetic acid.

    Substitution Reactions: It can participate in substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Lactose octaacetate
  • β-D-Glucose pentaacetate
  • α-D-Cellobiose octaacetate

Comparison: b-D-Maltose octaacetate is unique due to its specific acetylation pattern and the resulting chemical properties. Compared to lactose octaacetate and β-D-Glucose pentaacetate, this compound has a different carbohydrate backbone, which influences its reactivity and applications. α-D-Cellobiose octaacetate, on the other hand, shares a similar acetylation pattern but differs in its glycosidic linkage, leading to distinct chemical behavior and uses .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-QACPWNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22352-19-8
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22352-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
b-D-Maltose octaacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
b-D-Maltose octaacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
b-D-Maltose octaacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
b-D-Maltose octaacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
b-D-Maltose octaacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
b-D-Maltose octaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.